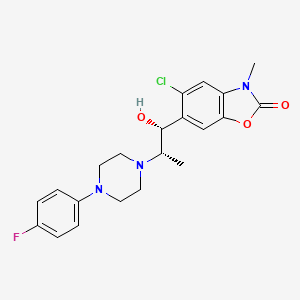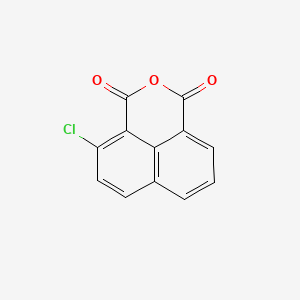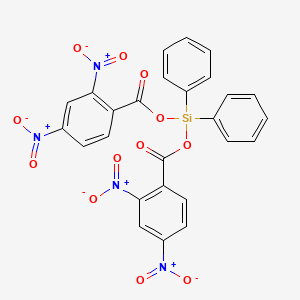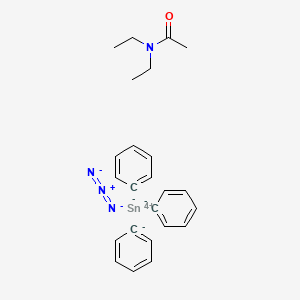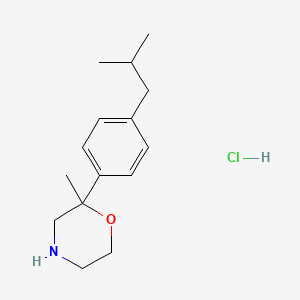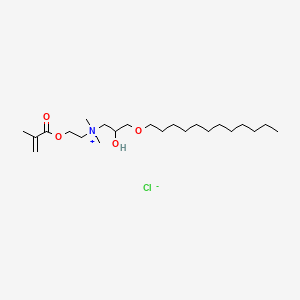
(3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyloxy chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps:
Alkylation: The reaction begins with the alkylation of dimethylamine with 3-chloro-2-hydroxypropyl dodecyl ether to form the intermediate compound.
Quaternization: The intermediate is then quaternized with 2-(2-methyl-1-oxoallyl)oxyethyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The quaternary ammonium group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often involved.
Major Products:
Oxidation: Products include oxidized derivatives of the hydroxypropyl group.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology:
- Employed in cell culture studies to investigate membrane interactions due to its amphiphilic nature.
Medicine:
- Potential applications in drug delivery systems, leveraging its ability to interact with both hydrophilic and hydrophobic environments.
Industry:
- Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of (3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with lipid bilayers and proteins. The long hydrophobic chain inserts into lipid membranes, disrupting their structure, while the quaternary ammonium group interacts with negatively charged components, leading to changes in membrane permeability and function.
Comparison with Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Benzalkonium chloride: A widely used disinfectant with a similar quaternary ammonium group but different alkyl substituents.
Uniqueness:
- The unique combination of a long dodecyloxy chain and a quaternary ammonium group in (3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride provides distinct amphiphilic properties, making it particularly effective in applications requiring interaction with both hydrophilic and hydrophobic phases.
Properties
CAS No. |
93942-69-9 |
|---|---|
Molecular Formula |
C23H46ClNO4 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
(3-dodecoxy-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C23H46NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-17-27-20-22(25)19-24(4,5)16-18-28-23(26)21(2)3;/h22,25H,2,6-20H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
XOMIGPCQFPTNGG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
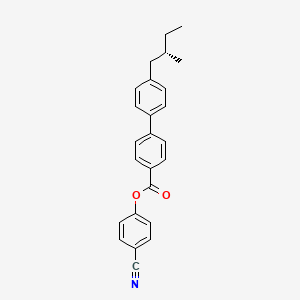
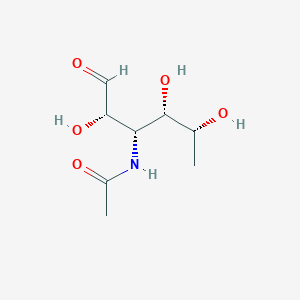
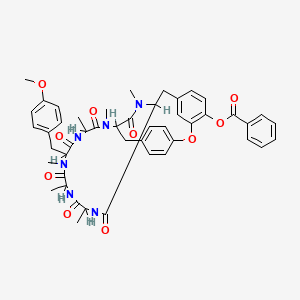
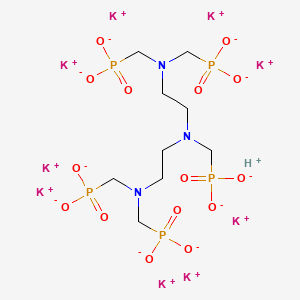
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)



